![molecular formula C10H14N2O2S B2807745 Ethyl 2-(pyrrolidin-2-yl)-1,3-thiazole-4-carboxylate CAS No. 1190775-48-4](/img/structure/B2807745.png)
Ethyl 2-(pyrrolidin-2-yl)-1,3-thiazole-4-carboxylate
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Description
Ethyl 2-(pyrrolidin-2-yl)-1,3-thiazole-4-carboxylate is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . Pyrrolidine rings are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Molecular Structure Analysis
The pyrrolidine ring is one of the significant features of Ethyl 2-(pyrrolidin-2-yl)-1,3-thiazole-4-carboxylate. This ring is characterized by the stereogenicity of carbons . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Chemical Reactions Analysis
While specific chemical reactions involving Ethyl 2-(pyrrolidin-2-yl)-1,3-thiazole-4-carboxylate were not found in the available literature, pyrrolidine compounds are known to undergo various chemical reactions. For instance, they can be synthesized through reactions of certain phenols with N-(4,4-diethoxybutyl)pyrimidin-2-amine .Scientific Research Applications
Drug Discovery
The pyrrolidine ring is a common structure in many biologically active compounds. It’s often used by medicinal chemists to develop compounds for the treatment of human diseases . The interest in this structure is due to its ability to efficiently explore the pharmacophore space, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage .
Anti-Fibrosis Activity
Compounds with a pyrimidine moiety, similar to the thiazole ring, have been found to exhibit anti-fibrosis activity. For example, certain pyrimidine derivatives have shown better anti-fibrotic activities than some existing drugs . These compounds effectively inhibited the expression of collagen and the content of hydroxyproline in cell culture medium in vitro .
Antimicrobial Activity
Pyrimidine derivatives, which share a similar structure with the thiazole ring, are known to have antimicrobial properties .
Antiviral Activity
Compounds containing a pyrimidine moiety have been reported to exhibit antiviral activities .
Antitumor Activity
Pyrimidine derivatives have also been reported to exhibit antitumor activities .
Stereogenicity Studies
The pyrrolidine ring is often used in studies of stereogenicity. The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
properties
IUPAC Name |
ethyl 2-pyrrolidin-2-yl-1,3-thiazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S/c1-2-14-10(13)8-6-15-9(12-8)7-4-3-5-11-7/h6-7,11H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKHLURZCGAUBCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C2CCCN2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(pyrrolidin-2-yl)-1,3-thiazole-4-carboxylate |
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